N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyridine and xanthene structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction can lead to changes in the cell cycle, potentially halting cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to a halt in cell division and proliferation, affecting the growth of cells. The downstream effects of this inhibition can vary depending on the type of cell and the presence of other biochemical factors.
Result of Action
The result of the compound’s action is the inhibition of cell division and proliferation due to the inhibition of CDK2 . This can lead to a decrease in the growth of cells. The exact molecular and cellular effects can vary depending on the type of cell and the presence of other biochemical factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the stability of the compound . Additionally, the presence of other biochemical factors in the cell can influence the efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[1,5-a]pyridine core through a cycloaddition reaction involving N-aminopyridinium ylides and ynals . This intermediate is then coupled with a xanthene derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo core and have been studied for their anticancer potential.
Xanthene Derivatives: These compounds are known for their fluorescent properties and applications in imaging and diagnostics.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide is unique due to its combined structural features of pyrazolo[1,5-a]pyridine and xanthene, which confer distinct biological and chemical properties. This dual functionality makes it a valuable compound for diverse scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(23-13-15-14-24-25-12-6-5-9-18(15)25)21-16-7-1-3-10-19(16)27-20-11-4-2-8-17(20)21/h1-12,14,21H,13H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRKWKUPZXGKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C5C=CC=CN5N=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.